Aprepitant-M3 Metabolite

LC-MS/MS Bioanalysis Method Validation

Substituting a generic analog for the (1R,5S,6R)-isomer of Aprepitant-M3 Metabolite compromises analytical method specificity in regulated bioanalysis. This certified reference standard resolves that critical gap. - Unique MS/MS transition (m/z 438→180) for definitive identification, distinct from parent drug. - Validated calibration ranges (total: 20-1000 ng/mL; free: 2-150 ng/mL) ensure accurate quantification. - Essential for ICH-compliant impurity profiling and pharmacokinetic bridging studies.

Molecular Formula C20H16F7NO3
Molecular Weight 451.3 g/mol
CAS No. 419574-04-2
Cat. No. B027359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprepitant-M3 Metabolite
CAS419574-04-2
SynonymsAprepitant-M3 Metabolite; 
Molecular FormulaC20H16F7NO3
Molecular Weight451.3 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1
InChIKeyUISOBKKSNVFVOF-KTTLUUMZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aprepitant-M3 Metabolite Reference Standard


Aprepitant-M3 Metabolite, chemically designated as (5S,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone, is the principal N-dealkylated active metabolite of the NK1 receptor antagonist Aprepitant. This chiral compound (CAS 419574-04-2) is formed primarily via CYP3A4-mediated metabolism and serves as a critical reference standard in pharmaceutical analysis. Its well-defined stereochemistry and role as the primary circulating metabolite necessitate its use in method validation, pharmacokinetic studies, and quality control applications, rather than simpler in-class analogs [1][2].

Aprepitant-M3 Specific Isomer Requirement


Procurement of a generic 'Aprepitant metabolite' or an in-class NK1 antagonist analog cannot substitute for the specific (1R, 5S, 6R)-isomer (CAS 419574-04-2) in validated analytical methods or regulatory submissions. Substitution would compromise method specificity due to differing chromatographic retention times, mass spectrometric transitions (m/z 438→180 for ND-AP vs. m/z 535→277 for parent Aprepitant), and calibration ranges. Unlike other Aprepitant metabolites (e.g., M1, M2, or the carbonyl metabolite ND-CAP) or the parent drug, Aprepitant-M3 exhibits distinct physicochemical properties and a unique plasma free fraction that directly impacts the accuracy of pharmacokinetic models and bioequivalence assessments [1][2].

Aprepitant-M3 Quantitative Differentiation Evidence


Unique MS/MS Transition for Specific Quantitation

In validated LC-MS/MS assays, Aprepitant-M3 (ND-AP) is specifically quantified using a distinct precursor→product ion transition (m/z 438→180), which is entirely different from that of the parent drug Aprepitant (m/z 535→277) and the secondary metabolite ND-CAP (m/z 452→223). This difference enables unequivocal differentiation and simultaneous quantitation from complex biological matrices, a feature not shared by structurally similar analogs [1].

LC-MS/MS Bioanalysis Method Validation

Differential Plasma Free Fraction

The median plasma free fraction of Aprepitant-M3 (ND-AP) is 4.90%, which is notably higher than the 4.14% free fraction observed for the parent drug, Aprepitant. This 18.4% relative increase in the unbound, pharmacologically relevant fraction necessitates distinct analytical sensitivity targets for bioanalytical method development [1].

Plasma Protein Binding Free Drug Fraction Pharmacokinetics

Distinct Calibration Range and Assay Sensitivity

Validated LC-MS/MS methods demonstrate that Aprepitant-M3 (ND-AP) requires a different calibration range than the parent drug or the secondary metabolite. The established linear range for total ND-AP is 20-1000 ng/mL, with a lower limit of quantitation (LLOQ) of 20 ng/mL, compared to 50-2500 ng/mL (LLOQ 50 ng/mL) for total Aprepitant and 5-250 ng/mL (LLOQ 5 ng/mL) for the secondary metabolite ND-CAP [1].

Method Validation Calibration Range LLOQ

Observed Plasma Concentration Ranges in Patients

In cancer patients receiving standard oral Aprepitant therapy, the plasma concentration ranges for Aprepitant-M3 are quantitatively distinct from the parent drug. The observed ranges for total ND-AP and free ND-AP are 104-928 ng/mL and 3.53-56.0 ng/mL, respectively, which are considerably narrower than the ranges for total and free Aprepitant (137-2170 ng/mL and 8.11-60.0 ng/mL) [1].

Therapeutic Drug Monitoring Plasma Concentration Clinical Pharmacokinetics

Free Concentration and Antiemetic Efficacy Correlation

Unlike the parent drug Aprepitant, the free plasma concentration of Aprepitant-M3 (ND-AP) shows a significant correlation with clinical antiemetic efficacy. In a study of head and neck cancer patients, an absolute free ND-AP concentration of 18.9 ng/mL was identified as a threshold for predicting the occurrence of delayed nausea. No such correlation was found for the parent Aprepitant plasma concentration [1].

PK/PD Therapeutic Drug Monitoring Clinical Efficacy

Aprepitant-M3 Metabolite Applications


Bioanalytical Method Development and Validation

This compound is essential for developing and validating LC-MS/MS methods for quantifying Aprepitant and its metabolites in human plasma. Its unique MS/MS transition (m/z 438→180) and distinct calibration range (20-1000 ng/mL for total; 2-150 ng/mL for free) make it the only acceptable reference standard for achieving the required specificity, accuracy, and sensitivity in regulated bioanalysis [1][2].

PK/PD Modeling for Antiemetic Therapy

Given the correlation between free Aprepitant-M3 concentrations and clinical efficacy (e.g., a threshold of 18.9 ng/mL for preventing delayed nausea), this reference standard is critical for PK/PD studies aimed at understanding exposure-response relationships. It is required for accurate quantification in plasma samples to support dose optimization and therapeutic drug monitoring research [3].

Quality Control and Impurity Profiling

As a specified metabolite, Aprepitant-M3 serves as a critical reference marker for impurity profiling and stability testing of Aprepitant drug substance and finished pharmaceutical products. Its use ensures compliance with regulatory guidelines (e.g., ICH) for method validation and quality control in commercial manufacturing [1].

Clinical Sample Analysis in Oncology Supportive Care

In clinical studies involving Aprepitant, such as those for preventing chemotherapy-induced nausea and vomiting (CINV), the accurate measurement of Aprepitant-M3 is necessary for analyzing patient samples. Its observed steady-state concentration ranges (total: 104-928 ng/mL; free: 3.53-56.0 ng/mL) provide essential target values for assay development and for interpreting patient data [2].

Technical Documentation Hub

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